2H-Regioisomeric Identity and Electronic Properties
The 2H-1,2,3-triazole core of the compound exhibits significantly different physical properties compared to its 1H-tautomer, which can influence molecular recognition and stability in various applications. The 2H-isomer is more stable in the gas phase and possesses a dipole moment of 0.52 D, whereas the 1H-isomer is more stable in solution due to its much larger dipole moment of 4.1 D [1]. This difference arises from the distinct nitrogen substitution pattern, which affects the aromaticity and hydrogen-bonding capabilities of the ring [2].
| Evidence Dimension | Dipole Moment |
|---|---|
| Target Compound Data | 0.52 D (for 2H-1,2,3-triazole core) |
| Comparator Or Baseline | 4.1 D (for 1H-1,2,3-triazole tautomer) |
| Quantified Difference | ~8-fold lower dipole moment |
| Conditions | Gas-phase and computational analysis; class-level property |
Why This Matters
This difference in electronic distribution can significantly alter a molecule's pharmacokinetic properties and binding interactions compared to 1H-triazole analogs, providing a distinct structural starting point for drug design.
- [1] Zdanovskaia, M. A., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. J Chem Phys, 157(8), 084305. View Source
- [2] 2H-1,2,3-triazole. ScienceDirect Topics. View Source
